4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
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Overview
Description
This compound is a novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivative . It has been evaluated as an antimicrobial agent in agriculture .
Synthesis Analysis
The compound was synthesized as part of a series of 52 novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . The synthesis was based on a molecular hybridization strategy .Molecular Structure Analysis
The molecular structures of the compounds in this series were confirmed via the single-crystal X-ray diffraction method .Chemical Reactions Analysis
The compound demonstrated excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) . It exerted its antibacterial effects by increasing the permeability of the bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .Scientific Research Applications
Antihyperglycemic Agents
Compounds with a thiazolidine core, similar to the structure , have been explored for their potential as antihyperglycemic agents. A study by Nomura et al. (1999) identified benzamide derivatives with significant activity, suggesting the potential of related compounds in diabetes mellitus treatment (Nomura et al., 1999).
Anticancer Activity
Research has demonstrated the anticancer potential of 4-thiazolidinones containing benzothiazole moieties. Havrylyuk et al. (2010) found novel 4-thiazolidinones with benzothiazole moiety to exhibit anticancer activity on various cancer cell lines, highlighting the therapeutic promise of similar structures (Havrylyuk et al., 2010).
Neuroleptic Activity
Compounds structurally related to benzamides have been evaluated for their neuroleptic activity. Iwanami et al. (1981) synthesized a series of benzamides showing inhibitory effects on stereotyped behavior in rats, indicating potential applications in psychosis treatment (Iwanami et al., 1981).
Antimicrobial Activity
Thiazole derivatives, including those with benzamide components, have been synthesized and assessed for antimicrobial properties. Chawla (2016) reported on thiazole derivatives exhibiting significant antimicrobial activity, suggesting the relevance of similar compounds in developing new antimicrobial agents (Chawla, 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives showing high efficiency as corrosion inhibitors for steel in acidic solutions, pointing to the utility of related compounds in protecting metal surfaces (Hu et al., 2016).
Mechanism of Action
Target of Action
Compounds with a triazole ring, like the one in your compound, are often used to create coordination complexes with metals. These complexes can interact with various biological targets, such as enzymes or receptors .
Mode of Action
The interaction between the compound and its target could lead to changes in the target’s function. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
The inhibition of an enzyme can affect various biochemical pathways. For instance, if the enzyme is involved in the synthesis of a certain molecule, its inhibition could lead to a decrease in the levels of that molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a methoxy group might increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in cell growth, it might have anti-proliferative effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Future Directions
The compound has potential as a promising bactericide candidate for controlling Xoo . It also demonstrated a potent inhibitory effect against the fungus Rhizoctonia solani . The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-24-15-6-7-21(9-15)13-4-2-12(3-5-13)16(23)18-8-14-10-25-17-19-11-20-22(14)17/h2-5,10-11,15H,6-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJNCEBTABBOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CSC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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